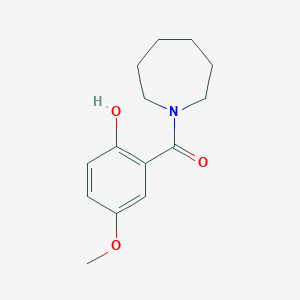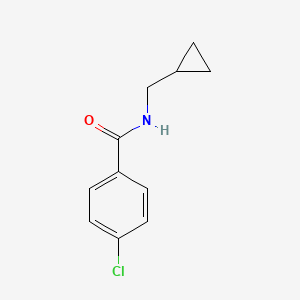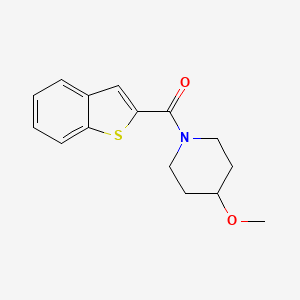
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is believed to exert its inhibitory effects on acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can enhance cholinergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone can improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been reported to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has several advantages as a research tool, including its high potency, selectivity, and relatively low toxicity. However, its limited solubility in water and other common solvents can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. Another area of research is the investigation of the neuroprotective effects of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems that can overcome the solubility issues of Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone may facilitate its use in clinical settings.
Métodos De Síntesis
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone can be synthesized through a multi-step process starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with 1-aminocycloheptane in the presence of acetic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to have potential as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been reported to exhibit inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This makes Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-11-6-7-13(16)12(10-11)14(17)15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLMKTPSMPDGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)





![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)


![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)